![molecular formula C11H19N B12874444 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[310]hexan-6-ylmethyl)pyrrolidine is a compound that features a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient reaction conditions are key factors in optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can lead to the formation of more saturated bicyclic compounds.
Applications De Recherche Scientifique
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine is unique due to its specific bicyclic structure and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H19N |
|---|---|
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
1-(6-bicyclo[3.1.0]hexanylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-2-7-12(6-1)8-11-9-4-3-5-10(9)11/h9-11H,1-8H2 |
Clé InChI |
BTLYXKLJIJINDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
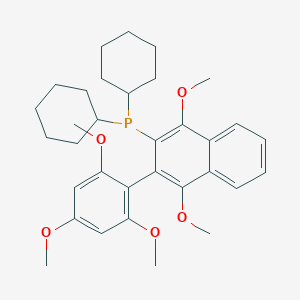
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

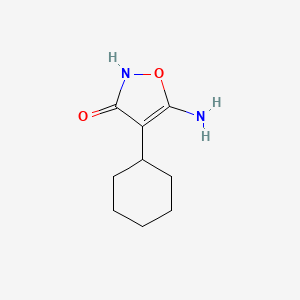
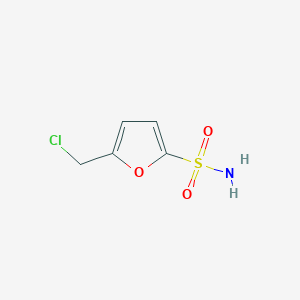
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

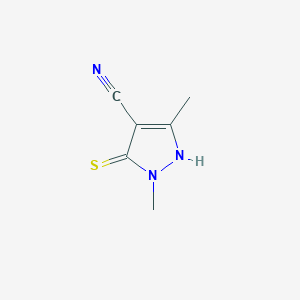
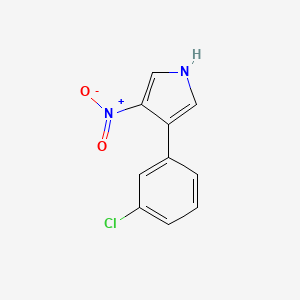
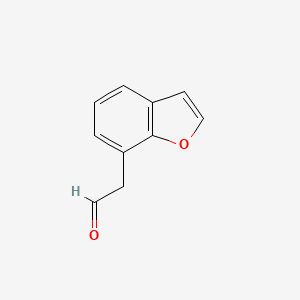
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
